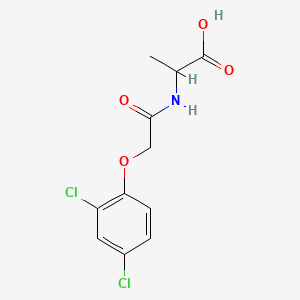N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
CAS No.: 879123-74-7
Cat. No.: VC13263154
Molecular Formula: C11H11Cl2NO4
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 879123-74-7 |
|---|---|
| Molecular Formula | C11H11Cl2NO4 |
| Molecular Weight | 292.11 g/mol |
| IUPAC Name | 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO4/c1-6(11(16)17)14-10(15)5-18-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | SHQGIYUBFHJOPP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-((2,4-Dichlorophenoxy)acetyl)-L-alanine features a 2,4-dichlorophenoxy group attached to an acetylated L-alanine residue. The molecular formula is , with a molecular weight of 307.10 g/mol . The compound’s structure includes two chlorine atoms at the 2- and 4-positions of the phenoxy ring, a ketone group in the acetyl moiety, and a carboxylate group from the alanine backbone. Key physicochemical properties inferred from analogous compounds include a moderate logP value (~2.5), suggesting moderate lipophilicity, and a polar surface area of ~85 Ų, indicative of potential hydrogen-bonding interactions .
Synthesis and Manufacturing Considerations
While no explicit synthesis protocols for N-((2,4-Dichlorophenoxy)acetyl)-L-alanine are documented in accessible literature, its production likely follows established methods for coupling phenoxyacetic acids with amino acids. A plausible route involves:
-
Activation of 2,4-D: The carboxylic acid group of 2,4-dichlorophenoxyacetic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation with L-alanine: The activated intermediate reacts with the amine group of L-alanine in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Purification: The crude product is purified via recrystallization or chromatography to isolate the desired compound.
This method aligns with synthesis strategies for structurally similar acetylated amino acid derivatives. Scale-up production would require optimization of solvent systems (e.g., dichloromethane or dimethylformamide) and temperature control to minimize side reactions.
Toxicological and Environmental Implications
Acute Toxicity
The parent compound, 2,4-D, exhibits well-documented toxic effects, including renal and hepatic damage in mammals . Rats exposed to 2,4-D at 0.6 g/kg showed elevated serum levels of lactate dehydrogenase (4-fold), alkaline phosphatase (3-fold), and creatinine (2-fold) within 24 hours, indicating acute organ stress . While no direct studies on N-((2,4-Dichlorophenoxy)acetyl)-L-alanine exist, its metabolic breakdown could release 2,4-D, suggesting similar toxicological risks.
Chronic Exposure Risks
Chronic 2,4-D exposure in animals correlates with body weight suppression (up to 54% in dams), hematological alterations (e.g., reduced erythrocyte counts), and thyroid hormone disruption . These effects are dose-dependent, with no-observed-adverse-effect levels (NOAELs) established at 5 mg/kg/day for renal endpoints . The acetyl-alanine moiety in N-((2,4-Dichlorophenoxy)acetyl)-L-alanine may alter pharmacokinetics, potentially delaying metabolism and prolonging systemic exposure.
Environmental Persistence
2,4-D derivatives are moderately persistent in soil (half-life: 10–20 days) and mobile in aquatic systems due to their water solubility (~500 mg/L) . The addition of the alanine group could enhance biodegradability via peptidase activity, though this hypothesis requires experimental validation.
Knowledge Gaps and Future Research
The absence of direct studies on N-((2,4-Dichlorophenoxy)acetyl)-L-alanine highlights critical research needs:
-
Synthetic Optimization: Developing high-yield, scalable synthesis routes.
-
Mechanistic Studies: Elucidating its interaction with plant auxin receptors or mammalian cellular targets.
-
Toxicokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Environmental Impact: Assessing degradation pathways and ecotoxicological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume